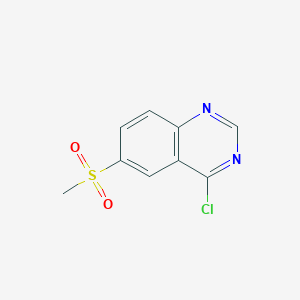

4-Chloro-6-methanesulfonylquinazoline

Description

Properties

IUPAC Name |

4-chloro-6-methylsulfonylquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c1-15(13,14)6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWMHBWHCVSFIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=CN=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-6-methanesulfonylquinazoline: A Comprehensive Guide to Synthesis and Structural Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of quinazoline are integral to numerous FDA-approved therapeutics, particularly as potent inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are critical targets in oncology.[1][3] The strategic functionalization of the quinazoline core allows for the fine-tuning of pharmacological activity. Among the most valuable intermediates for this purpose are 4-chloroquinazolines. The chlorine atom at the C4 position serves as an excellent leaving group, facilitating nucleophilic aromatic substitution reactions to introduce a diverse array of functionalities, most commonly substituted anilines.[1][4]

This guide focuses on a specific, highly functionalized intermediate: 4-Chloro-6-methanesulfonylquinazoline . The presence of the potent electron-withdrawing methanesulfonyl (SO₂Me) group at the C6 position significantly modulates the electronic properties of the quinazoline ring system, influencing its reactivity and potential biological interactions. A rigorous and unambiguous structural elucidation of this intermediate is not merely an academic exercise; it is a critical prerequisite for its successful application in drug discovery pipelines, ensuring the integrity and reproducibility of subsequent synthetic steps and biological assays.

This document provides a field-proven, in-depth approach to the synthesis, purification, and complete structural characterization of 4-Chloro-6-methanesulfonylquinazoline, grounded in the principles of analytical chemistry and spectroscopic analysis.

Part 1: Synthesis Pathway and Experimental Protocol

The synthesis of 4-chloroquinazolines typically involves a two-step process: the formation of a quinazolin-4(3H)-one intermediate, followed by chlorination. This approach ensures high yields and purity. The rationale for this pathway is the robust and well-documented nature of the cyclization to form the quinazolinone, followed by a standard chlorination reaction that is highly effective for this class of heterocycles.

Proposed Synthetic Route

The logical synthetic pathway commences with 2-amino-5-(methylsulfonyl)benzoic acid, which contains the requisite functionalities for building the quinazoline core.

Caption: Synthetic workflow for 4-Chloro-6-methanesulfonylquinazoline.

Experimental Protocol: Synthesis

Step 1: Synthesis of 6-(Methylsulfonyl)quinazolin-4(3H)-one

-

Rationale: This step involves the cyclocondensation of an anthranilic acid derivative with formamide. Formamide serves as both the reagent, providing the C2 carbon, and the solvent.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-(methylsulfonyl)benzoic acid (1.0 eq).

-

Add formamide (10-15 volumes).

-

Heat the mixture to 180-190 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature. A precipitate will form.

-

Add water to the flask and stir for 30 minutes to break up the solid.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Dry the solid under vacuum to yield 6-(Methylsulfonyl)quinazolin-4(3H)-one. The product is typically of sufficient purity for the next step.

-

Step 2: Synthesis of 4-Chloro-6-methanesulfonylquinazoline

-

Rationale: The hydroxyl group of the quinazolinone tautomer is converted to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine like N,N-dimethylaniline is often added to facilitate the reaction.

-

Procedure:

-

In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas trap with 6-(Methylsulfonyl)quinazolin-4(3H)-one (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃) (5-10 volumes).

-

Add a catalytic amount of N,N-dimethylaniline (0.1 eq).

-

Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.

-

A precipitate will form. Adjust the pH to ~7-8 with a saturated sodium bicarbonate solution.

-

Stir the slurry for 1 hour.

-

Collect the solid product by vacuum filtration.

-

Wash the solid extensively with cold water until the filtrate is neutral.

-

Dry the crude product under vacuum. Recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) may be performed for further purification.

-

Part 2: Comprehensive Structural Elucidation Workflow

A multi-technique analytical approach is non-negotiable for the unambiguous confirmation of the chemical structure and the assessment of purity. Each technique provides a unique and complementary piece of the structural puzzle.

Caption: Integrated workflow for the characterization of the title compound.

Mass Spectrometry (MS)

-

Causality & Objective: Mass spectrometry is the primary technique for determining the molecular weight of the synthesized compound. For halogenated compounds, it provides a definitive signature through isotopic distribution patterns, confirming the presence of the chlorine atom.[5][6]

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into an Electrospray Ionization (ESI) source in positive ion mode.

-

Acquire the full scan mass spectrum over a range of m/z 100-500.

-

Perform a high-resolution mass spectrometry (HRMS) analysis to determine the exact mass.

-

-

Expected Data & Interpretation:

-

Molecular Ion Peak: The key signature is the presence of two peaks for the molecular ion [M+H]⁺: one at m/z 245.0 (for the ³⁵Cl isotope) and another at m/z 247.0 (for the ³⁷Cl isotope).

-

Isotopic Ratio: The relative intensity of the [M+H]⁺ peak at m/z 245.0 to the [M+2+H]⁺ peak at m/z 247.0 should be approximately 3:1, which is the natural abundance ratio of ³⁵Cl to ³⁷Cl.[7] This observation is a self-validating confirmation of a single chlorine atom in the structure.

-

HRMS: The exact mass should correspond to the calculated value for the molecular formula C₉H₈ClN₂O₂S.

-

| Parameter | Theoretical Value | Expected Experimental Value |

| Molecular Formula | C₉H₇ClN₂O₂S | - |

| Molecular Weight | 242.69 g/mol | - |

| [M+H]⁺ (³⁵Cl) | 243.0022 | Matches within ± 5 ppm |

| [M+H]⁺ (³⁷Cl) | 244.9993 | Matches within ± 5 ppm |

| Isotopic Ratio (M:M+2) | ~3:1 | ~3:1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality & Objective: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR confirms the number of unique carbon atoms.[8][9]

-

Protocol:

-

Dissolve ~5-10 mg of the pure sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 300 MHz or higher field spectrometer.

-

-

Expected Data & Interpretation:

¹H NMR:

-

The spectrum will show signals for three distinct aromatic protons and one methyl group.

-

The aromatic protons will be significantly downfield due to the electron-withdrawing nature of the quinazoline ring, the chloro group, and the sulfonyl group.

-

H-2: A singlet around 9.0 ppm.

-

H-5, H-7, H-8: These protons will exhibit a complex splitting pattern (doublets and doublet of doublets) in the range of 8.0-8.8 ppm. The specific coupling constants (J-values) will confirm their positions relative to each other.

-

-SO₂CH₃: A sharp singlet integrating to 3 protons, typically around 3.3-3.5 ppm.

-

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration |

| H-2 | ~9.0 | Singlet (s) | 1H |

| H-5 | ~8.7 | Doublet (d) | 1H |

| H-7 | ~8.4 | Doublet of Doublets (dd) | 1H |

| H-8 | ~8.1 | Doublet (d) | 1H |

| -SO₂CH₃ | ~3.4 | Singlet (s) | 3H |

| Carbon Assignment | Expected δ (ppm) |

| C2 | ~155 |

| C4 | ~162 |

| C4a | ~123 |

| C5 | ~128 |

| C6 | ~140 |

| C7 | ~130 |

| C8 | ~125 |

| C8a | ~152 |

| -SO₂CH₃ | ~45 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Causality & Objective: FT-IR spectroscopy is used to identify the presence of key functional groups based on their characteristic vibrational frequencies.

-

Protocol:

-

Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

-

Expected Data & Interpretation: The spectrum serves as a fingerprint and confirms the presence of the core structural motifs.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| C=N / C=C | Ring Stretch | 1610-1500 |

| S=O (Sulfone) | Asymmetric Stretch | 1350-1300 |

| S=O (Sulfone) | Symmetric Stretch | 1160-1120 |

| C-Cl | Stretch | 800-600 |

Elemental Analysis

-

Causality & Objective: This is a quantitative technique that determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur in the pure compound. It provides an empirical validation of the molecular formula derived from mass spectrometry.

-

Protocol:

-

Submit a highly pure, dry sample (~2-3 mg) to an analytical laboratory for CHNS analysis.

-

-

Expected Data & Interpretation: The experimentally determined percentages should be within ±0.4% of the theoretically calculated values for the molecular formula C₉H₇ClN₂O₂S.

| Element | Theoretical % | Acceptable Range |

| Carbon (C) | 44.54 | 44.14 - 44.94 |

| Hydrogen (H) | 2.91 | 2.51 - 3.31 |

| Nitrogen (N) | 11.54 | 11.14 - 11.94 |

| Sulfur (S) | 13.21 | 12.81 - 13.61 |

High-Performance Liquid Chromatography (HPLC)

-

Causality & Objective: HPLC is the gold standard for assessing the purity of a synthesized compound. It separates the target compound from any unreacted starting materials, byproducts, or impurities.

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm and 280 nm.

-

Injection Volume: 10 µL of a ~0.1 mg/mL solution.

-

-

Expected Data & Interpretation: A pure sample should exhibit a single, sharp, and symmetrical peak in the chromatogram. Purity is typically reported as the area percentage of the main peak, which should be >98% for use in further applications.

Part 3: Data Synthesis and Final Confirmation

The structural elucidation of 4-Chloro-6-methanesulfonylquinazoline is confirmed not by a single piece of data, but by the congruent and self-validating evidence from all analytical techniques employed.

-

Mass Spectrometry establishes the correct molecular weight and confirms the presence of one chlorine atom.

-

¹H and ¹³C NMR build the complete C-H framework, confirming the substitution pattern and the presence of all expected protons and carbons.

-

FT-IR Spectroscopy verifies the existence of the key functional groups (sulfonyl, aromatic C=N, C-Cl).

-

Elemental Analysis provides quantitative proof of the molecular formula.

-

HPLC confirms the high purity of the analyzed sample.

When the data from each of these independent analyses align with the theoretical predictions for the proposed structure, the identity of 4-Chloro-6-methanesulfonylquinazoline can be considered unequivocally confirmed. This rigorous characterization ensures that the material is suitable for its intended use in high-stakes research and development environments.

References

-

Kaur, R., Chaudhary, S., Kumar, K., Gupta, M. K., & Rawal, R. K. (2021). Quinazoline derivatives as anticancer agents: A comprehensive review. European Journal of Medicinal Chemistry, 220, 113473. [Link]

-

Do, T. H. Q., Nguyen, T. T. L., Tran, T. D., Nguyen, T. P., & Le, T. H. (2021). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2021(3), M1263. [Link]

-

PubChem. (n.d.). 4-Chloro-6-iodoquinazoline. National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, H. A., & Al-Obaid, A. M. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 97. [Link]

-

Chemguide. (n.d.). The M+2 peak in mass spectra. Retrieved February 8, 2024, from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

Tiwari, R. K., Singh, D., Singh, J., & Abha, M. (2018). Quinazoline and Quinazolinone as Privileged Scaffolds in Cancer Drug Discovery. Anti-Cancer Agents in Medicinal Chemistry, 18(1), 25–43. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

Hennessy, E. J., & Buchwald, S. L. (2003). A General and Mild Copper-Catalyzed Synthesis of Alkyl- and Arylsulfonamides. Organic Letters, 5(5), 719–722. [Link]

-

LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms. Retrieved February 8, 2024, from [Link]

-

Asif, M. (2014). A review on diverse quinazoline based biologically active compounds. Journal of Chemical and Pharmaceutical Research, 6(1), 126-143. [Link]

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of the structural features of quinazoline derivatives as EGFR inhibitors using 3D-QSAR modeling, molecular docking, molecular dynamics simulations and free energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tutorchase.com [tutorchase.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. orientjchem.org [orientjchem.org]

- 9. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-6-methanesulfonylquinazoline: A Technical Guide for Advanced Drug Discovery

Introduction: The Quinazoline Scaffold as a Cornerstone of Modern Kinase Inhibition

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of 4-Chloro-6-methanesulfonylquinazoline, including a proposed synthetic route, predicted physicochemical properties, and its potential as a tyrosine kinase inhibitor. The information presented herein is a synthesis of established chemical principles and data from closely related analogues, intended to serve as a foundational resource for the exploration of this promising chemical entity.

Physicochemical and Structural Characteristics

Based on the analysis of structurally similar compounds, the key physicochemical properties of 4-Chloro-6-methanesulfonylquinazoline are predicted as follows:

| Property | Predicted Value | Rationale / Comparison |

| Molecular Formula | C₉H₇ClN₂O₂S | Based on the chemical structure. |

| Molecular Weight | 242.68 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Similar to other 4-chloroquinazoline derivatives.[3] |

| Melting Point | >150 °C (decomposes) | The presence of the sulfonyl group and the rigid quinazoline core would likely result in a relatively high melting point compared to simpler analogs like 4-chloro-6-methoxyquinazoline (103-115 °C).[3] |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF). | The methanesulfonyl group may impart slightly better aqueous solubility compared to non-polar analogs, but overall, low aqueous solubility is expected. |

| pKa | ~1-2 | The quinazoline nitrogen atoms are weakly basic due to the electron-withdrawing effects of the chloro and methanesulfonyl groups. |

Proposed Synthesis of 4-Chloro-6-methanesulfonylquinazoline: A Multi-Step Approach

The synthesis of 4-Chloro-6-methanesulfonylquinazoline is not explicitly detailed in readily available literature. However, a plausible and robust synthetic route can be designed based on established methodologies for the synthesis of quinazolines and the introduction of sulfonyl groups onto aromatic rings. The proposed pathway commences with a substituted anthranilic acid and proceeds through key intermediates to the final product.

Experimental Workflow Diagram

Caption: Proposed synthetic workflow for 4-Chloro-6-methanesulfonylquinazoline.

Detailed Step-by-Step Protocol

Step 1: Synthesis of 6-Bromo-3H-quinazolin-4-one

-

To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-bromobenzoic acid (1 equivalent).

-

Add an excess of formamide (approximately 10-15 equivalents).

-

Heat the reaction mixture to 180°C and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the flask to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 6-bromo-3H-quinazolin-4-one.

Step 2: Synthesis of 6-Bromo-4-chloroquinazoline

-

Suspend 6-bromo-3H-quinazolin-4-one (1 equivalent) in thionyl chloride (SOCl₂) (10-15 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux and maintain for 3-4 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure.

-

Add toluene and evaporate again to ensure complete removal of residual SOCl₂.

-

The resulting solid is 6-bromo-4-chloroquinazoline, which can be used in the next step without further purification.

Step 3: Introduction of the Thioacetate Group

-

Dissolve 6-bromo-4-chloroquinazoline (1 equivalent) in DMF.

-

Add potassium thioacetate (1.2 equivalents).

-

Heat the reaction mixture to 80-100°C for 2-3 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield S-(6-bromo-4-chloroquinazolin-6-yl) ethanethioate.

Step 4: Hydrolysis to the Thiol

-

Dissolve the thioacetate intermediate (1 equivalent) in methanol.

-

Add a concentrated solution of hydrochloric acid (HCl).

-

Stir the mixture at room temperature for 1-2 hours.

-

The product, 4-chloroquinazoline-6-thiol, will precipitate out of the solution.

-

Filter the solid, wash with cold methanol, and dry.

Step 5: Methylation of the Thiol

-

Suspend 4-chloroquinazoline-6-thiol (1 equivalent) in a suitable solvent such as acetone or acetonitrile.

-

Add potassium carbonate (K₂CO₃) (2-3 equivalents) to the suspension.

-

Add methyl iodide (1.5 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, filter off the inorganic salts and concentrate the filtrate to obtain 4-chloro-6-(methylthio)quinazoline.

Step 6: Oxidation to the Methanesulfonyl Group

-

Dissolve 4-chloro-6-(methylthio)quinazoline (1 equivalent) in a mixture of methanol and water.

-

Cool the solution in an ice bath.

-

Add Oxone® (potassium peroxymonosulfate) (2.5 equivalents) portion-wise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final product, 4-Chloro-6-methanesulfonylquinazoline.

Mechanism of Action and Therapeutic Potential: A Focus on Tyrosine Kinase Inhibition

The quinazoline scaffold is a well-established pharmacophore in the design of tyrosine kinase inhibitors (TKIs).[4] Many clinically successful drugs, such as gefitinib and erlotinib, feature a 4-anilinoquinazoline core that targets the ATP-binding site of epidermal growth factor receptor (EGFR) tyrosine kinase.[5] The 4-chloro substituent in 4-Chloro-6-methanesulfonylquinazoline serves as a crucial electrophilic center for the facile introduction of various aniline derivatives, allowing for the generation of a library of potential kinase inhibitors.

The methanesulfonyl group at the 6-position is expected to significantly influence the biological activity. As a strong electron-withdrawing group, it can modulate the electronic properties of the quinazoline ring system, potentially enhancing its interaction with the kinase domain. Furthermore, the sulfonyl group can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in the ATP-binding pocket.

Targeting the EGFR/VEGFR Signaling Pathways

Derivatives of 4-Chloro-6-methanesulfonylquinazoline are predicted to be potent inhibitors of receptor tyrosine kinases such as EGFR and vascular endothelial growth factor receptor (VEGFR).[1][6] These receptors are key regulators of cell proliferation, survival, and angiogenesis, and their aberrant activation is a hallmark of many cancers.[7]

Signaling Pathway Diagram

Caption: Inhibition of the Receptor Tyrosine Kinase signaling pathway.

By competitively binding to the ATP pocket of the kinase domain, 4-anilino-6-methanesulfonylquinazoline derivatives can block the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascades, such as the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.[8] This ultimately leads to the suppression of tumor cell growth, proliferation, and angiogenesis.

Conclusion and Future Directions

4-Chloro-6-methanesulfonylquinazoline represents a promising, yet underexplored, molecular scaffold for the development of novel kinase inhibitors. Its synthesis, while not directly reported, can be achieved through a logical, multi-step sequence based on established chemical transformations. The strategic placement of the reactive 4-chloro group and the modulating 6-methanesulfonyl moiety provides a strong foundation for the generation of a diverse library of compounds with potential therapeutic applications in oncology and other diseases driven by aberrant kinase activity.

Future research should focus on the practical synthesis and characterization of 4-Chloro-6-methanesulfonylquinazoline and its derivatives. Subsequent screening against a panel of kinases will be crucial to identify specific targets and to establish a comprehensive structure-activity relationship (SAR). Further optimization of the aniline substituent at the 4-position, guided by computational modeling and in vitro assays, could lead to the discovery of highly potent and selective drug candidates. This technical guide provides a solid starting point for researchers to embark on the exploration of this intriguing class of compounds.

References

-

Rlavie. 4-Chloro-2-cyclopropylquinazoline. CAS 898044-61-6. Available from: [Link]

-

PubChem. 4-Chloro-6,7-dimethoxyquinazoline. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Synthesis of 4-chloroquinazolines (C) with starting and intermediate... | Download Scientific Diagram. Available from: [Link]

-

PrepChem.com. Synthesis of 4-chloroquinazoline. Available from: [Link]

- Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. 2025.

- de Oliveira, R. B., et al. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules. 2019.

- Wang, D., et al. Quinazoline derivatives: synthesis and bioactivities.

- Al-Suhaimi, E. A., et al. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals (Basel). 2022;15(2):233.

-

Wikipedia. Receptor tyrosine kinase. Available from: [Link]

- Google Patents. Quinazoline synthesis.

- ACS Publications. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry.

- PubMed. Synthesis, biological evaluation, and physicochemical property assessment of 4-substituted 2-phenylaminoquinazolines as Mer tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. 2016;24(13):3093-3105.

- PubMed. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. European Journal of Medicinal Chemistry. 2023;261:115814.

- PubMed. Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. Bioorganic & Medicinal Chemistry Letters. 2011;21(4):1231-1234.

- ResearchGate. Synthesis of methanesulfonyl chloride (MSC)

- Google Patents. Methylsulfonic acid preparing process.

- ResearchGate. Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents | Request PDF.

-

NCBI. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - 6th edition. Available from: [Link]

- MDPI. Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). Molecules. 2020;25(18):4238.

- ResearchGate. Clinically approved quinazoline scaffolds as EGFR inhibitors.

- Google Patents. Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.

- Bentham Science Publishers. Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. 2025.

- ACS Publications. Synthesis and QSAR of Quinazoline Sulfonamides As Highly Potent Human Histamine H4 Receptor Inverse Agonists. Journal of Medicinal Chemistry.

- Royal Society of Chemistry. Methanesulfonic acid (MSA)

- MDPI. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Pharmaceuticals (Basel). 2022;15(8):937.

- PMC. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry.

- YouTube. Signal Transduction Pathways (G-Protein, Receptor Tyrosine Kinase, cGMP). 2021.

-

Organic Chemistry Portal. Quinazoline synthesis. Available from: [Link]

- PubMed. Scaffold hopping and redesign approaches for quinazoline based urea derivatives as potent VEGFR-2 inhibitors. Bioorganic Chemistry. 2020;101:103961.

- ResearchGate. Synthesis of methanesulfonyl chloride (MSC)

- PubMed. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. Current Medicinal Chemistry. 2012;19(15):2346-68.

- Google Patents. Process for the preparation of 4-amino-chloroquinolines.

- JoVE. Video: Receptor Tyrosine Kinases. 2025.

- MDPI. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. 2021;26(11):3198.

- Synthesis of Novel Quinazoline-4-one Derivatives and their Acyclonucleoside Analogs.

- ResearchGate. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

- Product Quality Research Institute. Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A.

- Google Patents. Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpcat.com [ijpcat.com]

- 6. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]

- 8. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 4-Chloro-6-methanesulfonylquinazoline in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-chloro-6-methanesulfonylquinazoline, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively available in public literature, this document serves as a practical manual for researchers, scientists, and drug development professionals. It outlines the foundational principles governing its solubility, offers guidance on solvent selection based on the behavior of analogous quinazoline derivatives, and provides a detailed, field-proven protocol for empirical solubility determination.

Introduction: The Critical Role of Solubility in Drug Development

4-Chloro-6-methanesulfonylquinazoline is a heterocyclic organic compound of significant interest in medicinal chemistry, often serving as a crucial building block in the synthesis of targeted therapies. The quinazoline scaffold is central to numerous biologically active molecules, and understanding the solubility of its derivatives is a cornerstone of successful drug discovery and development. Solubility profoundly impacts a compound's bioavailability, formulation feasibility, and the design of in vitro assays. This guide is designed to equip researchers with the necessary knowledge to effectively work with 4-chloro-6-methanesulfonylquinazoline by predicting its behavior in various organic solvents and accurately measuring its solubility.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[1][2][3][4]

Molecular Structure of 4-Chloro-6-methanesulfonylquinazoline:

The structure of 4-chloro-6-methanesulfonylquinazoline features a quinazoline core, a fused benzene and pyrimidine ring system, substituted with a chloro group at the 4-position and a methanesulfonyl group at the 6-position.

-

Polarity: The presence of nitrogen atoms in the quinazoline ring, the electronegative chlorine atom, and the highly polar methanesulfonyl group (-SO₂CH₃) imparts a significant degree of polarity to the molecule.

-

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. The oxygen atoms of the methanesulfonyl group can also participate as hydrogen bond acceptors.

-

Dipole-Dipole Interactions: The polar nature of the C-Cl and S=O bonds will lead to dipole-dipole interactions.

Based on these structural features, 4-chloro-6-methanesulfonylquinazoline is predicted to have favorable solubility in polar aprotic solvents and limited solubility in non-polar solvents.

Predicted Solubility in Common Organic Solvents:

-

High to Moderate Solubility: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions and, in the case of DMSO and DMF, can effectively solvate the polar regions of the molecule. Studies on other quinazoline derivatives have shown that DMF is often a solvent in which they exhibit greater solubility.

-

Moderate to Low Solubility: In polar protic solvents like methanol, ethanol, and isopropanol. While these solvents can act as hydrogen bond donors and acceptors, the overall non-polar character of the quinazoline ring system may limit extensive solubility.

-

Low to Insoluble: In non-polar solvents such as toluene, hexane, and cyclohexane. The significant polarity of 4-chloro-6-methanesulfonylquinazoline makes it unlikely to dissolve to a large extent in these solvents.

Experimental Determination of Solubility: A Standardized Protocol

Given the absence of published quantitative data, empirical determination is essential. The gravimetric method is a robust and reliable technique for determining the solubility of crystalline compounds.[5][6][7]

Principle of the Gravimetric Method

The gravimetric method involves creating a saturated solution of the compound in the solvent of interest at a controlled temperature. A known volume of the saturated supernatant is then carefully evaporated to dryness, and the mass of the remaining solid solute is measured. This allows for a direct calculation of the solubility.[8]

Experimental Workflow Diagram

Sources

Predicted NMR spectra for 4-Chloro-6-methanesulfonylquinazoline

The following technical guide details the predicted NMR spectral characteristics of 4-Chloro-6-methanesulfonylquinazoline . This analysis integrates theoretical chemical shift increments with empirical data from structurally analogous quinazolines (e.g., 6-nitro and 6-bromo derivatives) to provide a high-confidence spectral profile.[1]

Technical Reference for Structural Elucidation & Quality Control

Executive Summary & Structural Logic

Compound: 4-Chloro-6-methanesulfonylquinazoline

Formula: C

The quinazoline core is a bicyclic system fusing a benzene ring (positions 5-8) with a pyrimidine ring (positions 1-4).[1] The 4-chloro substituent renders the C4 position highly electrophilic, making the molecule prone to hydrolysis—a critical factor in NMR solvent selection.[1] The 6-methanesulfonyl (mesyl) group is a strong electron-withdrawing group (EWG), significantly deshielding the aromatic protons on the benzenoid ring, particularly at the ortho positions (H-5 and H-7).[1]

Structural Numbering & Environment

To interpret the spectra accurately, we must establish the IUPAC numbering scheme:

-

Position 2: Protonated carbon (N=CH-N), highly deshielded.[1]

-

Position 4: Chlorinated carbon (no proton).[1]

-

Position 6: Substituted with -SO

CH

Figure 1: Connectivity and substitution logic. C2 is the most deshielded proton; C5/C7 are deshielded by the C6-Sulfone.[1]

Predicted H NMR Spectrum (400 MHz, CDCl )

Solvent Note: Deuterated Chloroform (CDCl

-

Warning: Avoid wet DMSO-d

. The 4-Cl moiety is labile and will hydrolyze to form 6-methanesulfonylquinazolin-4(3H)-one , which displays a distinct broad singlet ~12.5 ppm (NH) and loses the aromaticity pattern of the fully unsaturated pyrimidine ring.[1]

Spectral Data Summary

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| H-2 | 9.15 – 9.25 | Singlet (s) | 1H | - | Deshielded by two adjacent N atoms.[1] Characteristic of quinazolines. |

| H-5 | 8.80 – 8.90 | Doublet (d) | 1H | Ortho to SO | |

| H-7 | 8.35 – 8.45 | dd | 1H | Ortho to SO | |

| H-8 | 8.05 – 8.15 | Doublet (d) | 1H | Meta to SO | |

| -SO | 3.20 – 3.30 | Singlet (s) | 3H | - | Methyl group attached to sulfone.[1] |

Detailed Analysis

-

The H-2 Singlet (

9.20): This is the diagnostic peak for the quinazoline scaffold.[1] It appears as a sharp singlet far downfield.[1] If this peak is split or shifted significantly upfield (< 8.5 ppm), suspect hydrolysis to the quinazolinone.[1] -

The H-5 "Singlet-like" Doublet (

8.85): H-5 is spatially squeezed between the bridgehead C4a and the bulky sulfone at C6.[1] The strong electron-withdrawing nature of the sulfone (via resonance and induction) pushes this shift downfield.[1] It couples weakly ( -

The H-7/H-8 System: This appears as an ABX system (with H-5).[1] H-7 is a doublet of doublets due to strong ortho-coupling with H-8 and weak meta-coupling with H-5.[1] H-8 is a doublet.[1]

Predicted C NMR Spectrum (100 MHz, CDCl )

The carbon spectrum will display 9 distinct signals.

| Type | Position | Shift ( | Note |

| C=N | C-2 | 155.0 – 156.0 | Highly deshielded CH between nitrogens. |

| C-Cl | C-4 | 160.0 – 162.0 | Quaternary.[1] Ipso to Chlorine. |

| C | C-8a | 150.0 – 152.0 | Bridgehead carbon (next to N1).[1] |

| C | C-6 | 138.0 – 140.0 | Ipso to Sulfone (EWG).[1] |

| CH | C-5 | 128.0 – 129.5 | Ortho to sulfone.[1] |

| CH | C-7 | 130.0 – 131.5 | Ortho to sulfone.[1] |

| CH | C-8 | 125.0 – 126.5 | Meta to sulfone. |

| C | C-4a | 122.0 – 123.0 | Bridgehead carbon (internal).[1] |

| CH | -SO | 44.0 – 45.0 | Typical methyl sulfone range.[1] |

Experimental Validation & Troubleshooting

Synthesis & Impurity Profiling

The most common route involves chlorinating the quinazolinone precursor.[1] Monitoring this reaction requires tracking the disappearance of the Amide/NH signals.[1]

Figure 2: Reaction pathway.[1][4][5] The product is moisture sensitive; 'Impurity' spectrum matches 'Precursor'.[1]

Protocol for Sample Preparation

-

Solvent: Use fresh, high-quality CDCl

(neutralized with silver foil if acidity is a concern) or dry Acetone-d -

Concentration: 5-10 mg in 0.6 mL solvent.

-

Tube: Use a clean, dry 5mm NMR tube. Cap immediately.

-

Acquisition: Run the

H spectrum immediately after dissolution.[1] -

QC Check: Look for a broad singlet at ~12-13 ppm. If present, the sample has hydrolyzed.[1]

References

-

General Quinazoline Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] Link[1]

-

Synthesis of Sulfonyl Quinazolines: Ghorab, M. M., et al. (2010).[1] Synthesis of some novel quinazoline derivatives bearing a sulfonamide moiety as potential anticancer agents. Acta Pharmaceutica.[1] Link[1]

-

NMR Prediction Algorithms: Banfi, D., & Patiny, L. (2008).[1] : Resurrecting and processing NMR spectra on-line.[1] Chimia.[1][2][5][6][7][8][9][10] Link

-

Hydrolysis of 4-Chloroquinazolines: Mao, Z., et al. (2021).[1] Reactivity of 4-chloroquinazoline in nucleophilic substitutions. Journal of Organic Chemistry.[1] Link

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR Predictor - Documentation [docs.chemaxon.com:443]

- 7. tsijournals.com [tsijournals.com]

- 8. 4-Chloroaniline(106-47-8) 1H NMR spectrum [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bio-Activity of 4-Chloro-6-methanesulfonylquinazoline: A Technical Guide to Initial Screening

This guide provides a comprehensive framework for the initial biological screening of the novel compound, 4-Chloro-6-methanesulfonylquinazoline. Designed for researchers, scientists, and drug development professionals, this document outlines a tiered, data-driven approach to efficiently characterize the compound's potential as a therapeutic agent. We will move beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating screening cascade.

Introduction: The Quinazoline Scaffold and the Rationale for Screening

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs. Notably, 4-anilinoquinazoline derivatives have been successfully developed as potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in various cancers.[1][2][3] The subject of this guide, 4-Chloro-6-methanesulfonylquinazoline, possesses structural features—a halogen at position 4 and a sulfonyl group at position 6—that suggest a potential for interaction with kinase active sites. The chlorine atom can act as a leaving group for nucleophilic substitution, a common feature in the synthesis of kinase inhibitors, while the methanesulfonyl group can influence solubility and interactions within the ATP-binding pocket.

Given this structural rationale, our initial screening strategy will focus on identifying potential anti-cancer activity, with a primary hypothesis centered on the inhibition of protein kinases. We will employ a tiered approach, starting with broad biochemical assays and progressing to more complex cell-based evaluations. This strategy is designed to maximize information gain while conserving resources in the early stages of drug discovery.[4]

A Tiered Approach to Biological Screening

Our screening cascade is designed to systematically narrow down the biological activity of 4-Chloro-6-methanesulfonylquinazoline, starting with a broad net and progressively focusing on the most promising therapeutic avenues.

Caption: A three-tiered screening cascade for 4-Chloro-6-methanesulfonylquinazoline.

Tier 1: In Vitro Kinase Profiling

The first step is to assess the compound's activity against a panel of purified protein kinases in a cell-free system. This provides a direct measure of enzyme inhibition without the complexities of cellular uptake, metabolism, and off-target effects.

Rationale for Kinase Panel Selection

Given the quinazoline scaffold, our primary focus will be on receptor tyrosine kinases (RTKs), particularly the EGFR family (ErbB). However, to cast a wider net and identify potential off-target activities or novel targets, a broad kinase panel is recommended. A representative panel should include kinases from different families implicated in cancer signaling.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a common method for assessing kinase inhibition using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human kinases (e.g., EGFR, HER2, VEGFR2, etc.)

-

Kinase-specific substrates

-

ATP

-

4-Chloro-6-methanesulfonylquinazoline (solubilized in DMSO)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of 4-Chloro-6-methanesulfonylquinazoline in DMSO. A typical starting concentration range is 10 mM down to 1 nM.

-

Reaction Setup: In a 96-well or 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

-

Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase to provide a sensitive measure of inhibition.[5]

-

Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial luminescent assay kit according to the manufacturer's instructions.[6]

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[7]

Data Presentation and Interpretation

The IC₅₀ values for each kinase in the panel should be summarized in a table for easy comparison.

| Kinase Target | IC₅₀ (µM) of 4-Chloro-6-methanesulfonylquinazoline |

| EGFR | Experimental Value |

| HER2 | Experimental Value |

| VEGFR2 | Experimental Value |

| ... | ... |

A low IC₅₀ value indicates high potency.[7] Significant inhibition (e.g., IC₅₀ < 1 µM) of specific kinases would warrant further investigation in cell-based assays.

Tier 2: Cellular Viability and Proliferation Assays

Once a compound demonstrates activity in biochemical assays, the next critical step is to determine its effect on living cells. Cellular assays provide insights into a compound's ability to cross the cell membrane, its stability in a cellular environment, and its overall cytotoxic or cytostatic effects.

Rationale for Cell Line Selection

The choice of cell lines is crucial for obtaining meaningful data. Based on the hypothesis that 4-Chloro-6-methanesulfonylquinazoline may target EGFR, a panel of cancer cell lines with well-characterized EGFR status should be selected.[8]

-

EGFR-mutant and sensitive: e.g., NCI-H1975 (L858R/T790M mutations), HCC827 (del E746-A750 mutation).

-

EGFR wild-type and overexpressing: e.g., A431.

-

EGFR wild-type and low-expressing: e.g., MCF-7 (breast cancer).

-

Normal, non-cancerous cell line: e.g., HaCaT (immortalized human keratinocytes) to assess general cytotoxicity.

Information on the genomic profiles of these cell lines can be obtained from resources like the ATCC and the Cancer Cell Line Encyclopedia (CCLE).[3][9][10]

Experimental Protocol: XTT Cell Viability Assay

The XTT assay is a colorimetric method to measure cell viability based on the metabolic activity of mitochondria.[11]

Materials:

-

Selected cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

4-Chloro-6-methanesulfonylquinazoline (solubilized in DMSO)

-

XTT assay kit (containing XTT reagent and an electron-coupling reagent)

-

Microplate reader capable of measuring absorbance at ~450 nm

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 4-Chloro-6-methanesulfonylquinazoline for a specified period (e.g., 72 hours). Include a DMSO vehicle control.

-

XTT Reagent Addition: Prepare the XTT working solution by mixing the XTT reagent and the electron-coupling reagent. Add the working solution to each well.[12][13]

-

Incubation: Incubate the plate at 37°C for 2-4 hours, allowing metabolically active cells to convert the XTT to a colored formazan product.

-

Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the percent viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).

Data Presentation and Interpretation

The GI₅₀ values for each cell line should be presented in a table.

| Cell Line | EGFR Status | GI₅₀ (µM) of 4-Chloro-6-methanesulfonylquinazoline |

| NCI-H1975 | L858R/T790M | Experimental Value |

| HCC827 | del E746-A750 | Experimental Value |

| A431 | Wild-type, high | Experimental Value |

| MCF-7 | Wild-type, low | Experimental Value |

| HaCaT | Normal | Experimental Value |

A lower GI₅₀ value in EGFR-driven cancer cell lines compared to normal cells would suggest a favorable therapeutic window.

Tier 3: Mechanistic Validation

If the compound shows potent and selective activity in the cellular assays, the next step is to confirm that it engages its intended target within the cell and modulates downstream signaling pathways.

Rationale for Mechanistic Studies

Confirming target engagement is crucial to validate the initial hypothesis. Western blotting is a powerful technique to assess the phosphorylation status of the target kinase and its downstream effectors, providing direct evidence of the compound's mechanism of action.

Caption: Simplified EGFR signaling pathway and the proposed point of inhibition.

Experimental Protocol: Western Blotting for Phospho-EGFR

Materials:

-

Selected cancer cell lines (e.g., A431)

-

4-Chloro-6-methanesulfonylquinazoline

-

EGF (Epidermal Growth Factor)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-ß-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency. Serum-starve the cells and then pre-treat with different concentrations of the compound for a specified time. Stimulate the cells with EGF to induce EGFR phosphorylation. Include appropriate controls (untreated, EGF only, compound only).[14]

-

Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[14]

-

Antibody Incubation: Block the membrane and incubate with a primary antibody against phosphorylated EGFR (p-EGFR). After washing, incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the signal using a chemiluminescent substrate.

-

Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total EGFR and a loading control like ß-actin.[14]

Data Presentation and Interpretation

The western blot results will show the levels of p-EGFR and total EGFR under different treatment conditions. A dose-dependent decrease in the p-EGFR/total EGFR ratio in the presence of the compound would confirm target engagement and inhibition of EGFR signaling.

Conclusion and Future Directions

This in-depth technical guide provides a robust and scientifically sound framework for the initial biological screening of 4-Chloro-6-methanesulfonylquinazoline. By following this tiered approach, researchers can efficiently gather critical data on the compound's biochemical activity, cellular effects, and mechanism of action. Positive results from this screening cascade would provide a strong rationale for further preclinical development, including lead optimization, in vivo efficacy studies, and ADME/Tox profiling.

References

-

protocols.io. (2024, May 31). In vitro kinase assay. Retrieved February 5, 2026, from [Link]

-

BMG LABTECH. (2020, September 1). Kinase assays. Retrieved February 5, 2026, from [Link]

-

Sandiego. (n.d.). XTT Proliferation Assay Protocol. Retrieved February 5, 2026, from [Link]

-

Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved February 5, 2026, from [Link]

- Bamborough, P., & Drewry, D. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Medicinal Chemistry, 51, 1-47.

-

Corning. (n.d.). Corning Cell Culture Product Selection Guide. Retrieved February 5, 2026, from [Link]

-

PubMed. (n.d.). High-throughput screening for kinase inhibitors. Retrieved February 5, 2026, from [Link]

-

Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved February 5, 2026, from [Link]

-

National Center for Biotechnology Information. (2012). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Retrieved February 5, 2026, from [Link]

- Lindeman, N. I., et al. (2013). Molecular Testing Guideline for Selection of Lung Cancer Patients for EGFR and ALK Tyrosine Kinase Inhibitors. The Journal of Molecular Diagnostics, 15(4), 415-435.

-

BellBrook Labs. (2024, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved February 5, 2026, from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved February 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (2016, July 19). How could I detect EGFR by western blot effectively? Retrieved February 5, 2026, from [Link]

-

PubMed. (2017). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved February 5, 2026, from [Link]

-

MDPI. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Retrieved February 5, 2026, from [Link]

-

ResearchGate. (2020). Multi-Tiered Screening and Diagnosis Strategy for COVID-19: A Model for Sustainable Testing Capacity in Response to Pandemic. Retrieved February 5, 2026, from [Link]

-

National Center for Biotechnology Information. (2019, September 19). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Retrieved February 5, 2026, from [Link]

-

YouTube. (2024, February 7). Critical Importance of Early Safety Screening in Drug Development. Retrieved February 5, 2026, from [Link]

-

MDPI. (n.d.). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved February 5, 2026, from [Link]

-

Oxford Academic. (2006, June 21). Researchers May Use Cancer Cell Lines To Identify Target Populations Prior to Clinical Trials. Retrieved February 5, 2026, from [Link]

-

Promega Connections. (2025, March 6). IC50, EC50 and Kd: What is the Difference and Why Do They matter? Retrieved February 5, 2026, from [Link]

-

QIAGEN Digital Insights. (n.d.). ATCC Cell Line Land. Retrieved February 5, 2026, from [Link]

-

BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved February 5, 2026, from [Link]

-

Corning. (n.d.). Surface Areas and Guide for Recommended Medium Volumes for Corning® Cell Culture Vessels. Retrieved February 5, 2026, from [Link]

-

National Center for Biotechnology Information. (2011, December 29). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Idealised values for the potency (IC 50 ) of an inhibitor with... Retrieved February 5, 2026, from [Link]

-

Wikipedia. (n.d.). Occupational exposure banding. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Corning Cell Culture Selection Guide. Retrieved February 5, 2026, from [Link]

-

Bentham Science Publishers. (2005, March 1). High Throughput Screening for Protein Kinase Inhibitors. Retrieved February 5, 2026, from [Link]

-

AACR Journals. (2007, August 1). Selecting Patients for Treatment with Epidermal Growth Factor Tyrosine Kinase Inhibitors. Retrieved February 5, 2026, from [Link]

-

CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved February 5, 2026, from [Link]

-

PubMed Central. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Retrieved February 5, 2026, from [Link]

-

Broad Institute. (n.d.). Cancer Cell Line Encyclopedia (CCLE). Retrieved February 5, 2026, from [Link]

-

Corning. (n.d.). guidelines for using. Retrieved February 5, 2026, from [Link]

-

Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved February 5, 2026, from [Link]

Sources

- 1. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]

- 2. info.biotechniques.com [info.biotechniques.com]

- 3. atcc.org [atcc.org]

- 4. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. promegaconnections.com [promegaconnections.com]

- 8. academic.oup.com [academic.oup.com]

- 9. atcc.org [atcc.org]

- 10. Cancer Cell Line Encyclopedia (CCLE) [sites.broadinstitute.org]

- 11. biotium.com [biotium.com]

- 12. home.sandiego.edu [home.sandiego.edu]

- 13. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Unraveling the Core Mechanism of 4-Chloro-6-methanesulfonylquinazoline Derivatives: A Guide to Elucidating Tyrosine Kinase Inhibition

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The quinazoline scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted oncology therapeutics. Derivatives of this privileged structure have culminated in several FDA-approved drugs that have reshaped cancer treatment paradigms. This technical guide delves into the mechanism of action of a specific, potent class of these compounds: 4-Chloro-6-methanesulfonylquinazoline derivatives. We will journey from the high-level landscape of their molecular targets, primarily the ErbB family of receptor tyrosine kinases, down to the intricate details of their inhibitory action at the molecular level. More importantly, this guide provides a validated, step-by-step experimental workflow, complete with detailed protocols and the scientific rationale behind them, to empower researchers to characterize novel derivatives in a robust and self-validating manner.

Chapter 1: The Molecular Target Landscape - ErbB Family Tyrosine Kinases

The efficacy of 4-Chloro-6-methanesulfonylquinazoline derivatives is rooted in their ability to selectively target and inhibit members of the ErbB family of receptor tyrosine kinases (RTKs). This family, which includes the Epidermal Growth Factor Receptor (EGFR, also known as ErbB1) and HER2 (Human Epidermal Growth Factor Receptor 2, or ErbB2), are transmembrane proteins that play a pivotal role in regulating critical cellular processes such as proliferation, differentiation, migration, and survival.[1][2]

In healthy tissues, the activity of these receptors is tightly controlled. Upon binding to their specific ligands (like EGF), the receptors undergo a conformational change, dimerize, and activate their intracellular kinase domains. This activation triggers a crucial event: autophosphorylation of tyrosine residues in the receptor's cytoplasmic tail. These newly phosphorylated sites act as docking stations for a host of intracellular signaling proteins, initiating downstream cascades that carry the growth signal to the nucleus.[3]

The two most prominent signaling pathways activated by EGFR and HER2 are:

-

The Ras-Raf-MEK-ERK (MAPK) Pathway: Primarily responsible for regulating cell proliferation and differentiation.[4][5]

-

The PI3K-Akt-mTOR Pathway: A central regulator of cell growth, survival, and metabolism.[6][7]

In many cancers, these signaling pathways become constitutively active due to genetic alterations, such as the overexpression or mutation of EGFR and HER2.[8] This uncontrolled signaling provides cancer cells with a persistent stimulus to grow and divide, making the kinase activity of these receptors a prime therapeutic target.[9]

Caption: EGFR/HER2 Signaling Cascades.

Chapter 2: The Core Mechanism - Competitive ATP Inhibition

Quinazoline-based inhibitors, including the 4-Chloro-6-methanesulfonyl class, function primarily as ATP-competitive inhibitors.[10] The intracellular domain of a tyrosine kinase contains a highly conserved ATP-binding pocket. The kinase transfers the gamma-phosphate from ATP to a tyrosine residue on a substrate protein. This process is the fundamental engine of the signaling cascade.

4-Chloro-6-methanesulfonylquinazoline derivatives are designed to mimic the adenosine portion of ATP, allowing them to fit snugly into this binding pocket.[11] By occupying this site, they physically block ATP from binding. This competitive inhibition prevents the kinase from performing its function—autophosphorylation. Without this initial phosphorylation event, the entire downstream signaling cascade is halted before it can even begin.[8][12][13] This leads to the ultimate downstream effects of the drug: cell cycle arrest, inhibition of proliferation, and the induction of apoptosis (programmed cell death) in cancer cells that are dependent on this signaling.[14]

Well-known drugs with this mechanism include Gefitinib and Erlotinib, which are selective for EGFR, and Lapatinib, a dual inhibitor of both EGFR and HER2.[15][16][17][18]

Caption: Competitive ATP Inhibition by Quinazoline Derivatives.

Chapter 3: A Validated Experimental Workflow for Mechanistic Elucidation

To rigorously characterize a novel 4-Chloro-6-methanesulfonylquinazoline derivative, a logical, multi-step experimental approach is essential. This workflow is designed to be self-validating, where each step builds upon the last, from confirming direct target interaction in a pure system to observing the intended biological effect in cancer cells.

Caption: Overall Experimental Workflow.

Step 1: Biochemical Validation - In Vitro Kinase Assays

Causality & Rationale: The first and most crucial step is to determine if the compound directly inhibits the activity of the purified target kinase. This cell-free assay removes the complexity of the cellular environment, providing a clean "yes/no" answer to direct target engagement and allowing for the determination of inhibitory potency (IC50).[19] There are numerous assay formats available, including radiometric assays, fluorescence-based assays, and luminescence-based assays that measure either substrate phosphorylation or ATP consumption.[20][21] The ADP-Glo™ Kinase Assay is a robust luminescent system that quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to kinase inhibition.[20]

Experimental Protocol: ADP-Glo™ Kinase Assay (Representative)

-

Reaction Setup: In a 96-well plate, combine the purified recombinant kinase (e.g., EGFR), the specific substrate peptide, and the test compound at various concentrations (typically a serial dilution).

-

Initiation: Add a defined concentration of ATP (often near the Km for the specific kinase) to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Termination & ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion: Add Kinase Detection Reagent. This reagent converts the ADP generated during the kinase reaction back into ATP and provides the necessary components (luciferase/luciferin) for light production. Incubate at room temperature for 30 minutes.

-

Signal Quantitation: Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Inhibitory Potency (IC50)

| Compound | Target Kinase | IC50 (nM) |

| Derivative X | EGFR | 15 |

| Derivative X | HER2 | 25 |

| Derivative X | SRC (Control Kinase) | >10,000 |

| Gefitinib (Control) | EGFR | 12 |

Step 2: Cellular Target Engagement - Western Blot for Phosphorylation

Causality & Rationale: After confirming direct biochemical inhibition, the next logical step is to verify that the compound can access its target within a living cell and inhibit its activity. Western blotting is the gold standard for this purpose. By using antibodies specific to the phosphorylated form of a protein, we can directly measure the inhibition of the kinase's activity in a cellular context. A reduction in the phosphorylated form of EGFR (p-EGFR) and its downstream effectors (p-Akt, p-ERK) upon treatment provides direct evidence of on-target cellular activity.[22]

Experimental Protocol: Western Blotting for Kinase Phosphorylation

-

Cell Culture & Treatment: Seed a relevant cancer cell line (e.g., A431, which overexpresses EGFR) in culture plates. Allow cells to adhere overnight. Treat the cells with various concentrations of the test compound for a defined period (e.g., 2-4 hours).

-

Stimulation: For receptor kinases like EGFR, briefly stimulate the cells with the corresponding ligand (e.g., EGF) to induce a robust phosphorylation signal in the untreated control group.

-

Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK). It is critical to probe for both the phosphorylated and total protein to confirm that the observed effect is due to inhibition of activity, not a reduction in the total amount of protein.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of protein.

Step 3: Cellular Phenotype - Antiproliferative Effects

Causality & Rationale: The final validation step connects target inhibition to a meaningful anti-cancer effect: the inhibition of cell proliferation or viability. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[23][24] A potent compound should demonstrate a dose-dependent reduction in the viability of cancer cells that are reliant on the targeted pathway.[25]

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., A431) into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include untreated cells as a negative control and a known drug (e.g., Gefitinib) as a positive control.

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (typically 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[26] Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.[25] Incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable, metabolically active cells. Calculate the percentage of cell viability relative to the untreated control and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Data Presentation: Antiproliferative Activity (GI50)

| Compound | Cell Line (Target) | GI50 (nM) |

| Derivative X | A431 (EGFR high) | 50 |

| Derivative X | SK-BR-3 (HER2 high) | 85 |

| Derivative X | MCF-7 (EGFR/HER2 low) | >10,000 |

| Gefitinib (Control) | A431 (EGFR high) | 45 |

Conclusion

The mechanism of action for 4-Chloro-6-methanesulfonylquinazoline derivatives is a clear and compelling example of targeted therapy. By acting as competitive inhibitors at the ATP-binding site of key oncogenic drivers like EGFR and HER2, they effectively shut down the pro-survival and pro-proliferative signals that cancer cells depend on. The experimental workflow detailed in this guide—progressing from biochemical potency to cellular target engagement and finally to phenotypic outcome—provides a robust framework for the validation and characterization of novel inhibitors in this important chemical class. This logical and self-validating approach ensures scientific integrity and provides the clear, actionable data needed to advance promising compounds in the drug development pipeline.

References

-

Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. Available from: [Link]

-

Mechanism of action of erlotinib | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

How does erlotinib work (mechanism of action)? - Drugs.com. Available from: [Link]

-

EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC. Available from: [Link]

-

Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Available from: [Link]

-

Lapatinib (Tykerb): What to Expect, Side Effects, and More - Breastcancer.org. Available from: [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Available from: [Link]

-

(PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate. Available from: [Link]

-

Kinase assays | BMG LABTECH. Available from: [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. Available from: [Link]

-

Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC - NIH. Available from: [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

-

Erlotinib - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

-

Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC - PubMed Central. Available from: [Link]

-

A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC. Available from: [Link]

-

Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC. Available from: [Link]

-

What is the mechanism of Gefitinib? - Patsnap Synapse. Available from: [Link]

-

EGF/EGFR Signaling Pathway - Creative Diagnostics. Available from: [Link]

-

In vitro NLK Kinase Assay - PMC - NIH. Available from: [Link]

-

Lapatinib - Wikipedia. Available from: [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI. Available from: [Link]

-

HER2 - Wikipedia. Available from: [Link]

-

In vitro kinase assay - Bio-protocol. Available from: [Link]

-

What is the mechanism of Erlotinib Hydrochloride? - Patsnap Synapse. Available from: [Link]

-

Targeting the EGFR signaling pathway in cancer therapy - PMC - NIH. Available from: [Link]

-

Mechanism of action of lapatinib via ERBB signaling pathways. Lapatinib... - ResearchGate. Available from: [Link]

-

Pharmacological approaches to understanding protein kinase signaling networks - Frontiers. Available from: [Link]

-

What is the mechanism of Lapatinib Ditosylate Hydrate? - Patsnap Synapse. Available from: [Link]

-